molecular formula C7H5ClKNO3 B2754701 Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate CAS No. 2253640-55-8

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate

Cat. No.: B2754701
CAS No.: 2253640-55-8
M. Wt: 225.67
InChI Key: BJLCPBKCPOPCMV-UHFFFAOYSA-M
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Description

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate is a chemical compound with the molecular formula C7H7ClKNO3 and a molecular weight of 227.69 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 5-chloropyridin-2-ol with potassium hydroxide and chloroacetic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the compound .

Scientific Research Applications

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-[(5-chloropyridin-2-yl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potassium salt form also enhances its solubility and stability in various solvents .

Properties

IUPAC Name

potassium;2-(5-chloropyridin-2-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3.K/c8-5-1-2-6(9-3-5)12-4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLCPBKCPOPCMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)OCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClKNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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